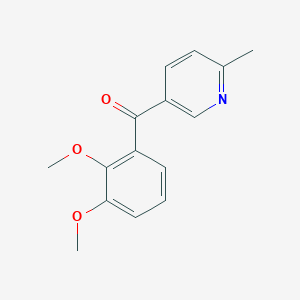

5-(2,3-Dimethoxybenzoyl)-2-methylpyridine

Description

5-(2,3-Dimethoxybenzoyl)-2-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a dimethoxybenzoyl group attached to a methylpyridine ring

Propriétés

IUPAC Name |

(2,3-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-7-8-11(9-16-10)14(17)12-5-4-6-13(18-2)15(12)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOUVYMYNMLONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethoxybenzoyl)-2-methylpyridine typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-methylpyridine in the presence of a coupling agent. One common method involves the use of thionyl chloride to convert 2,3-dimethoxybenzoic acid to its corresponding acid chloride, which then reacts with 2-methylpyridine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,3-Dimethoxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

-

Dopamine Receptor Ligands :

- Research indicates that derivatives of benzamide compounds, including those similar to 5-(2,3-Dimethoxybenzoyl)-2-methylpyridine, have been evaluated as high-affinity ligands for central nervous system dopamine D2 receptors. These compounds show promise for use in positron emission tomography (PET) studies due to their selective binding affinities .

-

Anticancer Activity :

- Compounds with similar structural features have been studied for their anticancer properties. For instance, the substitution pattern around the pyridine nucleus significantly influences the anticancer activity of various derivatives. This suggests that this compound could be explored for its potential anticancer mechanisms .

- Bronchodilator Effects :

Case Studies and Research Findings

- A study on substituted benzamides demonstrated that modifications at specific positions could enhance binding affinity to dopamine receptors. This finding supports further investigation into how variations like those found in this compound can affect pharmacological profiles .

- In anticancer research, several derivatives were synthesized and tested for their efficacy against various cancer cell lines. The results indicated that specific substitutions could lead to increased potency, highlighting the need for systematic exploration of compounds like this compound .

Potential Future Directions

Given its structural features and preliminary findings regarding similar compounds, future research on this compound could focus on:

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.

- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic outcomes.

Mécanisme D'action

The mechanism of action of 5-(2,3-Dimethoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,3-Dimethoxybenzoyl)-5-methylpyridine

- Methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate

Uniqueness

5-(2,3-Dimethoxybenzoyl)-2-methylpyridine is unique due to its specific substitution pattern on the benzoyl and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

5-(2,3-Dimethoxybenzoyl)-2-methylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylpyridine with 2,3-dimethoxybenzoyl chloride. The process can be optimized through various methods such as microwave-assisted synthesis or solvent-free conditions to improve yield and purity.

Biological Activity Overview

The biological activities of this compound encompass antimicrobial , antioxidant , anti-inflammatory , and anticancer properties. The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM for closely related structures .

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| This compound | E. coli | 0.21 |

| P. aeruginosa | 0.21 | |

| Candida albicans | 0.83 |

Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Compounds with similar structures have demonstrated significant free radical scavenging abilities, which are crucial for mitigating oxidative stress-related diseases .

Anti-inflammatory Activity

In vitro studies have shown that pyridine derivatives can inhibit pro-inflammatory mediators effectively. For example, compounds structurally related to this compound have been evaluated for their ability to reduce nitric oxide production in LPS-stimulated macrophages, indicating potential use in treating inflammatory conditions .

Case Studies and Research Findings

- Anticancer Properties : A study highlighted the anticancer potential of pyridine derivatives through cell viability assays on various cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival .

- Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound interacts favorably with target proteins involved in bacterial resistance mechanisms. This suggests a dual action mechanism where the compound not only inhibits bacterial growth but may also enhance the efficacy of existing antibiotics .

Q & A

Q. What are the recommended synthetic routes for 5-(2,3-Dimethoxybenzoyl)-2-methylpyridine, and how can purity be ensured?

A common approach involves coupling 2-methylpyridine derivatives with dimethoxybenzoyl groups via Friedel-Crafts acylation or nucleophilic substitution. For example, a one-step base-catalyzed reaction using sodium methoxide in dry toluene (as described for similar pyridine derivatives) can yield the target compound . To ensure purity:

- Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient).

- Monitor reaction progress via thin-layer chromatography (TLC).

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. What spectroscopic methods are suitable for structural characterization?

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., using Bruker D8 Venture diffractometer) .

- NMR : Assign peaks using H and C NMR (e.g., δ 2.4 ppm for methylpyridine protons, δ 3.8–3.9 ppm for methoxy groups).

- FT-IR : Identify carbonyl stretches (~1680 cm) and aromatic C-H bends .

Q. What safety protocols are critical during handling?

- Use PPE (gloves, lab coat, goggles) to avoid inhalation/contact.

- Work under fume hoods to prevent dust formation.

- Store in airtight containers away from oxidizers. Dispose via licensed hazardous waste facilities .

Q. How can solubility and stability be assessed for experimental design?

- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9).

- Stability studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via HPLC .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

- Apply Design of Experiments (DoE) to vary reaction parameters (temperature, catalyst loading, solvent polarity).

- For example, optimize Friedel-Crafts acylation by using Lewis acids like AlCl at 0–5°C to suppress over-acylation .

- Track byproducts (e.g., di-acylated derivatives) via LC-MS and adjust stoichiometry accordingly.

Q. How should conflicting spectral data (e.g., NMR vs. crystallography) be resolved?

- Re-examine sample preparation: Crystallographic data may reveal polymorphism, while NMR could indicate dynamic equilibria in solution.

- Perform variable-temperature NMR to detect conformational changes.

- Cross-validate with computational methods (DFT calculations for NMR chemical shifts) .

Q. What computational strategies predict reactivity in catalytic applications?

Q. How to evaluate ecological impact despite limited toxicity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.